molecular formula C12Fe3O12 B1144148 Triirondodecacarbonyl CAS No. 17685-52-8

Triirondodecacarbonyl

Cat. No. B1144148
CAS RN: 17685-52-8
M. Wt: 503.66
InChI Key:
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Description

Synthesis Analysis

The synthesis of iron carbonyl complexes, including triirondodecacarbonyl, often involves the reaction of iron with carbon monoxide under specific conditions. However, detailed synthesis methods specific to triirondodecacarbonyl are not directly provided in the available literature. Studies on related iron carbonyl complexes and their reactions might offer insights into methodologies that could be adapted for triirondodecacarbonyl synthesis. For instance, the reaction of tricarbonyliron complexes with various reagents demonstrates the versatility of iron carbonyl compounds in forming complex structures and might hint at the synthetic routes for triirondodecacarbonyl.

Molecular Structure Analysis

The molecular structure of iron carbonyl complexes is characterized by the coordination of carbon monoxide ligands to iron atoms. While specific details on the molecular structure of triirondodecacarbonyl were not directly found, studies on similar iron carbonyl complexes provide valuable insights. For example, the structure of μ-N,N′-dehydrosemidinatobis (tricarbonyliron) reveals how iron atoms can be bridged by organic ligands, suggesting the structural complexity possible within iron carbonyl compounds (Baikie & Mills, 1967).

Chemical Reactions and Properties

Iron carbonyl complexes participate in various chemical reactions, including cycloadditions, which can rapidly construct complex systems such as spiro[4.5]decane from tricarbonyl[(1−4-η)-2-methoxy-5-methylenecyclohexa-1,3-diene]iron complexes (Ong & Chien, 1996). Such reactions highlight the reactivity and versatility of iron carbonyl complexes in organic synthesis, which can be extrapolated to understand the chemical behaviors of triirondodecacarbonyl.

Physical Properties Analysis

The physical properties of iron carbonyl complexes, such as volatility, solubility, and melting points, are significant for their handling and application in synthesis. While specific physical properties of triirondodecacarbonyl were not highlighted, the general characteristics of iron carbonyl compounds suggest that triirondodecacarbonyl would exhibit properties typical of organometallic complexes, including sensitivity to air and moisture.

Chemical Properties Analysis

The chemical properties of iron carbonyl complexes, including triirondodecacarbonyl, are largely defined by their reactivity with nucleophiles, electrophiles, and their ability to undergo transformation under various conditions. The reactivity of tricarbonyliron complexes with carbenes and the resulting formation of spiro[2,5]octane ring systems illustrate the complex's chemical versatility (Han & Ong, 2005).

Scientific Research Applications

  • Triirondodecacarbonyl is used to create carbon monoxide releasing molecules (CORMs) like dicarbonyl-bis(cysteamine)iron(II). These CORMs can release CO in a controlled manner to biological targets and are promising for therapeutic applications due to their selective CO release and minimal cellular adverse effects (Kretschmer et al., 2011).

  • It is used in the synthesis of mixed metal clusters, such as the reaction with chloroiridium complexes to yield novel iron iridium clusters. This demonstrates its role in the formation of complex molecular structures (Guggolz et al., 1981).

  • Triirondodecacarbonyl is instrumental in tricarbonyliron-diene chemistry for organic synthesis. It's used in asymmetric catalytic complexation and in the synthesis of various alkaloids and other organic compounds (Knölker et al., 2001).

  • It allows for the selective reduction of esters into ethers, showcasing its utility in chemical synthesis processes (Das et al., 2012).

  • Triirondodecacarbonyl is utilized in photochemical reactions with transition metal complexes, contributing to the synthesis of complex organic structures (Kreiter et al., 1982).

  • It is used in the selective double hydrosilylation of nitriles, catalyzed by iron complexes containing indium trihalide. This novel combination in organic synthesis demonstrates its versatility (Ito et al., 2016).

  • Triirondodecacarbonyl is also key in the synthesis of iron(0) tricarbonyl complexes with novel cyclohexadiene ligands, which undergo oxidative modification postcomplexation (Khan et al., 2010).

properties

IUPAC Name

carbon monoxide;iron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/12CO.3Fe/c12*1-2;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYRMDDXFDINCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12Fe3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triiron dodecacarbonyl

CAS RN

17685-52-8
Record name Dodecacarbonyl iron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017685528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
132
Citations
SS Ullah, I Ahmed, SE Kabir, MM Karim, AH Molla - 1985 - nopr.niscpr.res.in
Reaction of Cyclooctatetraenechromium- tricarbonyl with Dimethylacetylene Dicarboxylate in Presence of Triirondodecacarbonyl-Exc … Reaction of Cyclooctatetraenechromiumtricarbonyl …
Number of citations: 3 nopr.niscpr.res.in
CB Cooper, S Onaka, L DANIELS, H RL, B Hutchinson - 1977 - pascal-francis.inist.fr
Keyword (fr) FER COMPOSE METAL CARBONYLE LIAISON METAL METAL ETAT CRISTALLIN MODE VIBRATION SPECTRE RAMAN SPECTROMETRIE RAMAN TEMPERATURE …
Number of citations: 8 pascal-francis.inist.fr
PJ Pollick - 1969 - search.proquest.com
… The blackhydrophob ic triirondodecacarbonyl was fil н teredoff and washed w ith hot 2 N sulfuricacid , ethanol , and pentane . …
Number of citations: 4 search.proquest.com
R Kretschmer, G Gessner, H Görls… - Journal of inorganic …, 2011 - Elsevier
Carbon monoxide releasing molecules (CORMs) deliver controlled amounts of CO to biological targets and organs. The reaction of cysteamine with triirondodecacarbonyl yields …
Number of citations: 132 www.sciencedirect.com
M Ito, M Itazaki, H Nakazawa - ChemCatChem, 2016 - Wiley Online Library
… was achieved by using tertiary and secondary silanes with an excess amount of an organonitrile (RC≡N; R=alkyl, aryl) in the presence of a catalytic amount of triirondodecacarbonyl […
S Benndorf, P Buday, B Callies, H Görls, S Kupfer… - Dalton …, 2023 - pubs.rsc.org
… mass spectrometry, which was proposed to be a NMP monosubstituted triirondodecacarbonyl (Fe 3 (CO) 11 NMP) cluster. Reacting triirondodecacarbonyl (Fe 3 (CO) 12 ) with NMP in …
Number of citations: 3 pubs.rsc.org
M Watanabe, K Goto, T Miyazaki, M Shibahara… - New Journal of …, 2019 - pubs.rsc.org
… of triirondodecacarbonyl and tetrathiotetracene 3. The dark-green complex 1 was obtained by heating triirondodecacarbonyl (… of triirondodecacarbonyl, and was isolated as a dark-blue …
Number of citations: 4 pubs.rsc.org
RM Giuliano - 1982 - elibrary.ru
… Reduction of the nitro group in 51 with triirondodecacarbonyl-methanol gave the corresponding amine 54 which was cyclized to the desired compound 55 by refluxing with p-…
Number of citations: 0 elibrary.ru
EF Epstein, LF Dahl - Journal of the American Chemical Society, 1970 - ACS Publications
A hetero-layered sandwich complex [Fe (CO) 3 (CH3C2CH3) 2] Ni [C4 (CH3) 4], a product of the reaction between triirondodecacarbonyl and tetramethylcyclobutadienenickel dichloride…
Number of citations: 32 pubs.acs.org
AL Haley, LN Broadbent, LS McDaniel, ST Heckman… - Polyhedron, 2016 - Elsevier
Two linkage isomers composing of diironhexacarbonyl clusters coupled to α and p-toluenethiolate ligands have been usefully prepared in moderate yields. The composition of both …
Number of citations: 26 www.sciencedirect.com

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